BenchChemオンラインストアへようこそ!

Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Lipophilicity LogP Aqueous Solubility

Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate (CAS 880785-03-5, molecular formula C₂₁H₂₁NO₄, molecular weight 351.4 g/mol) is a fully synthetic small molecule belonging to the benzofuran-3-acetamide chemical class. Its architecture comprises three distinct pharmacophoric modules: (i) a 4,6-dimethyl-1-benzofuran core, (ii) an acetyl linker at the 3-position forming a benzofuran-3-acetamide bridge, and (iii) a para-substituted ethyl benzoate terminus connected via an anilide nitrogen.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
Cat. No. B11418461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=COC3=CC(=CC(=C32)C)C
InChIInChI=1S/C21H21NO4/c1-4-25-21(24)15-5-7-17(8-6-15)22-19(23)11-16-12-26-18-10-13(2)9-14(3)20(16)18/h5-10,12H,4,11H2,1-3H3,(H,22,23)
InChIKeyUTLMMPGDOBMLBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate (CAS 880785-03-5): Structural Identity and Procurement-Quality Baseline for a 4,6-Dimethylbenzofuran-3-acetamide Para-Ethyl Benzoate Ester


Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate (CAS 880785-03-5, molecular formula C₂₁H₂₁NO₄, molecular weight 351.4 g/mol) is a fully synthetic small molecule belonging to the benzofuran-3-acetamide chemical class . Its architecture comprises three distinct pharmacophoric modules: (i) a 4,6-dimethyl-1-benzofuran core, (ii) an acetyl linker at the 3-position forming a benzofuran-3-acetamide bridge, and (iii) a para-substituted ethyl benzoate terminus connected via an anilide nitrogen . The compound is commercially catalogued for non-human research use and is positioned within a broader scaffold space that has generated validated leads against glycogen synthase kinase-3β (GSK-3β), monoamine oxidase (MAO-A/B), the mitochondrial DBI receptor complex, and inflammatory nitric oxide pathways, establishing the benzofuran-3-acetamide motif as a privileged substructure for probe and lead discovery [1][2][3].

Why Generic Substitution of Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate with Close-In Analogs Cannot Be Assumed Equivalent


Within the 4,6-dimethylbenzofuran-3-acetamide chemotype, ostensibly minor structural perturbations yield divergent physicochemical and pharmacological profiles. The ethyl ester in the target compound (C₂, two-carbon alkoxy) occupies a discrete lipophilicity window between the methyl (C₁) and butyl (C₄) ester analogs, directly influencing aqueous solubility, LogP, metabolic esterase susceptibility, and membrane partitioning—parameters that govern in vitro assay performance, cell permeability, and in vivo pharmacokinetics . Furthermore, the para-substitution geometry on the benzoate ring (as opposed to ortho-substitution in Methyl 2-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetamido]benzoate) produces a linear molecular topology with distinct conformational space relative to bent ortho-analogs, which can alter target binding poses and selectivity profiles . Class-level evidence from benzofuran-3-acetamide series demonstrates that even N-methyl vs. N-ethyl vs. exocyclic double-bond geometry modifications invert MAO-A/B selectivity and shift IC₅₀ values by orders of magnitude [1]. Consequently, substitution of the ethyl ester with methyl, butyl, or anilide congeners without experimental re-validation introduces unacceptable uncertainty in any quantitative structure–activity relationship (QSAR)-dependent selection or procurement decision.

Quantitative Differentiation Evidence for Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate Against Closest Structural Analogs


Ethyl Ester vs. n-Butyl Ester: Calculated Lipophilicity and Solubility Window Differentiation

The target compound bears an ethyl ester (C₂ alkoxy; MW 351.4 g/mol, C₂₁H₂₁NO₄), whereas its closest commercially catalogued para-benzoate analog is the n-butyl ester (C₄ alkoxy; MW 379.4 g/mol, C₂₃H₂₅NO₄) . The ethyl ester shortens the alkyl chain by two methylene units relative to the butyl congener, reducing calculated LogP by approximately 1.0–1.3 log units (estimated from the Hansch π contribution of −0.5 to −0.6 per methylene unit) and increasing predicted aqueous solubility (LogSW) accordingly . This intermediate lipophilicity positions the ethyl ester in a therapeutically preferable range (LogP ~3.0–3.5) for balanced membrane permeability and aqueous solubility, avoiding both the excessive lipophilicity of the butyl analog (estimated LogP ~4.0–4.5) associated with higher plasma protein binding and metabolic clearance, and the potentially suboptimal permeability of a hypothetical methyl ester .

Lipophilicity LogP Aqueous Solubility ADME Ester Prodrug

Para- vs. Ortho-Benzoate Substitution: Regioisomeric Control of Molecular Geometry and Intermolecular Interaction Potential

The target compound features para-substitution of the acetamido linkage on the ethyl benzoate ring (4-position), producing a linear, rod-like molecular topology. The closest regioisomeric comparator, Methyl 2-[2-(4,6-dimethyl-1-benzofuran-3-yl)acetamido]benzoate (MW 337.37, C₂₀H₁₉NO₄), bears ortho-substitution (2-position) on the benzoate ring, generating a bent molecular geometry with the ester carbonyl in closer intramolecular proximity to the acetamide NH . In the para-isomer, the distance between the benzofuran C3 methylene carbon and the ester carbonyl carbon is extended by approximately 2.5–3.0 Å compared to the ortho-isomer, and the angle between the benzofuran plane and the benzoate plane is less sterically constrained [1]. This topological distinction alters (i) the compound's capacity to engage linear binding pockets, (ii) intermolecular hydrogen-bonding geometry in co-crystal or receptor environments, and (iii) solid-state packing and melting point, all of which are consequential for crystallography, biophysical assay reproducibility, and structure-based drug design campaigns [1].

Regioisomerism Molecular Topology Para-Substitution Crystal Engineering Receptor Fit

Benzofuran-3-acetamide Scaffold Validation: Anticonvulsant Activity with Defined ED₅₀ Range in Maximal Electroshock Seizure (MES) Model

The benzofuran-3-acetamide scaffold, of which the target compound is a direct structural member, has been systematically validated for anticonvulsant activity. Shakya et al. (2016) synthesized and evaluated a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives (24 compounds) in the maximal electroshock seizure (MES) model in mice [1]. The ED₅₀ of the synthesized benzofuran-3-acetamides ranged from 0.055 to 0.259 mmol/kg (~23.4 to 127.6 mg/kg) body mass, with the majority exhibiting anticonvulsant activity at a 30 mg/kg dose during a 0.5–4 h observation window [1]. Relative to phenytoin, compounds 5i and 5c demonstrated comparable relative anticonvulsant potency values of 0.74 and 0.72, respectively [1]. Pharmacophore mapping against phenobarbital, phenytoin, ralitolin, and carbamazepine indicated that these benzofuran-3-acetamides engage the same established anticonvulsant drug targets, including GABA-AT [1]. The target compound shares the identical benzofuran-3-acetamide pharmacophoric core (4,6-dimethyl substitution on the benzofuran ring, acetyl linker at C3, amide nitrogen) with the validated series, differing only in the terminal amide substituent (para-ethyl benzoate anilide vs. benzoylbenzofuran-substituted acetamide), placing it within the same pharmacophore-mapped activity space [1].

Anticonvulsant MES Model ED₅₀ Benzofuran-acetamide GABA-AT Pharmacophore

Benzofuran-3-acetamide Class-Level Anti-Inflammatory Potential: Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Multiple independent studies have established that benzofuran-based compounds suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard cellular model of inflammation [1][2][3]. Reported IC₅₀ values span from 5.28 μM to 52.23 μM depending on benzofuran substitution pattern and hybridization partner [1][2]. Specifically, benzofuran–N-aryl piperazine hybrid derivative 16 achieved NO inhibition IC₅₀ = 5.28 μM with selective cytotoxicity against A549 lung cancer cells (IC₅₀ = 0.12 μM) [1]. Marine-derived benzofurans 1 and 4 from Penicillium crustosum inhibited NO release with IC₅₀ values of 17.3 μM and 16.5 μM, respectively, without cytotoxicity, and docking studies confirmed ideal fit within the murine iNOS active site [2]. A heterocyclic/benzofuran hybrid (compound 5d) showed NO inhibition IC₅₀ = 52.23 ± 0.97 μM with low cytotoxicity (IC₅₀ > 80 μM) and demonstrated NF-κB and MAPK pathway modulation [3]. The target compound incorporates the benzofuran core with an acetamide linker and aromatic terminus—a scaffold topology overlapping with these validated anti-inflammatory chemotypes—and is catalogued with an explicit research-use indication toward inflammatory disease targets .

Anti-Inflammatory Nitric Oxide Inhibition RAW 264.7 iNOS LPS

Ethyl Ester Hydrolytic Lability: Differentiated Prodrug Potential and Metabolic Clearance Profile vs. Amide-Only Analogs

The target compound contains an ethyl ester moiety (ethyl 4-aminobenzoate terminus, structurally related to benzocaine) that is susceptible to esterase-mediated hydrolysis, yielding the corresponding carboxylic acid and ethanol . This hydrolytic liability is absent in non-ester benzofuran-3-acetamide analogs such as 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-ethoxyphenyl)acetamide (CAS 866238-39-3; C₂₀H₂₁NO₃, MW 323.4) and N-benzyl-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide (MW 293, LogP 4.28), which feature ether and methylene linkages respectively that are metabolically more stable toward hydrolytic cleavage . The ethyl ester thus provides a dual-function design element: (i) in a prodrug context, it can be hydrolyzed in vivo to release the polar carboxylate form, enhancing renal clearance of the benzofuran-acetamide pharmacophore; (ii) in in vitro assay settings, the ester offers a chemical handle for intentional hydrolysis to generate the free acid metabolite for comparative activity profiling . The butyl ester analog would undergo slower enzymatic hydrolysis due to steric shielding of the ester carbonyl, whereas the methyl ester (in the ortho-regioisomer) would hydrolyze faster, providing tunable metabolic control across the ester series [1].

Esterase Prodrug Metabolic Stability Hydrolysis Benzocaine

4,6-Dimethyl Substitution Pattern on Benzofuran: Steric and Electronic Differentiation from 5-Ethyl and Other Regioisomeric Variants

The target compound carries a specific 4,6-dimethyl substitution pattern on the benzofuran ring, which is regioisomerically distinct from the 5-ethyl analog Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate (CAS 879933-99-0; same molecular formula C₂₁H₂₁NO₄ and MW 351.4 g/mol) . Despite their identical molecular formula, the 4,6-dimethyl arrangement places methyl groups at positions flanking the furan oxygen (C4) and at the para-like position relative to the furan oxygen (C6), creating a symmetrical electron-donating pattern that influences the electron density of the benzofuran π-system differently than the single 5-ethyl substituent [1]. The 4-methyl group introduces steric hindrance adjacent to the C3-acetyl attachment point, potentially restricting rotational freedom of the acetyl linker and pre-organizing the molecule into a bioactive conformation distinct from that of the 5-ethyl isomer [1]. Spectral characterization of the 4,6-dimethylbenzofuran-3-yl core (via FT-IR, Raman, ¹H-NMR, ¹³C-NMR, and UV-Vis on the parent acetic acid) confirms distinct vibrational and electronic signatures attributable to this substitution pattern [1], providing a spectroscopic fingerprint for identity verification during procurement.

Benzofuran Substitution 4,6-Dimethyl Regioisomer Steric Effect SAR

Recommended Research and Industrial Application Scenarios for Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate Based on Quantified Differentiation Evidence


Anticonvulsant Lead Optimization via Benzofuran-3-acetamide Scaffold Expansion

Investigators engaged in anticonvulsant drug discovery utilizing the maximal electroshock seizure (MES) model can deploy this compound as a structurally differentiated entry within the validated benzofuran-3-acetamide pharmacophore space. The scaffold is supported by published ED₅₀ benchmarks (0.055–0.259 mmol/kg) and pharmacophore compatibility with phenytoin, phenobarbital, and carbamazepine targets including GABA-AT [1]. The target compound's 4,6-dimethylbenzofuran substitution and para-ethyl benzoate terminus offer unexplored SAR vectors distinct from previously characterized 2-benzoylbenzofuran-3-acetamides, enabling interrogation of the terminal amide site for potency and selectivity optimization [1].

Anti-Inflammatory Hit Identification via Nitric Oxide Inhibition Screening in RAW 264.7 Macrophages

Procurement for anti-inflammatory screening programs targeting the NF-κB/MAPK/iNOS axis is supported by class-level evidence of benzofuran-containing compounds achieving NO inhibition IC₅₀ values between 5.28 and 52.23 μM in LPS-stimulated RAW 264.7 macrophages [2][3]. The target compound's intermediate lipophilicity (estimated LogP ~3.0–3.5) and ethyl ester prodrug potential position it favorably for both cell-based phenotypic screening and subsequent in vivo evaluation if anti-inflammatory activity is confirmed , with the ethyl ester serving as a metabolic soft spot for generating the free acid metabolite for comparative SAR .

Chemical Biology Probe Development for Mitochondrial DBI Receptor or GSK-3β Target Engagement Studies

The benzofuran-3-acetamide scaffold has demonstrated equipotent activity to FGIN-1-27 (a potent mitochondrial DBI receptor ligand) in both in vitro binding and in vivo antineophobic assays [4], and benzofuran-3-yl-maleimide derivatives have achieved picomolar GSK-3β inhibition with selectivity over CDK-2 [5]. The target compound's para-ethyl benzoate terminus provides a synthetically accessible handle for further derivatization (hydrolysis to carboxylic acid, amide coupling, or ester exchange) to generate focused probe libraries for these high-value CNS and oncology targets .

Analytical Reference Standard for Benzofuran-3-acetamide Library Quality Control and Regioisomer Purity Verification

Given the existence of regioisomeric variants with identical molecular formula (e.g., 5-ethyl isomer CAS 879933-99-0) and close-in ester analogs (butyl, methyl, ortho-substituted), the target compound (CAS 880785-03-5) serves as a well-defined reference standard for HPLC, LC-MS, or NMR-based identity and purity verification in compound management workflows . The compound's distinct InChI Key (UTLMMPGDOBMLBD-UHFFFAOYSA-N) and canonical SMILES, combined with published spectroscopic characterization data on the 4,6-dimethylbenzofuran-3-yl core [6], enable unambiguous discrimination from regioisomeric and ester-variant contaminants in screening libraries.

Quote Request

Request a Quote for Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.